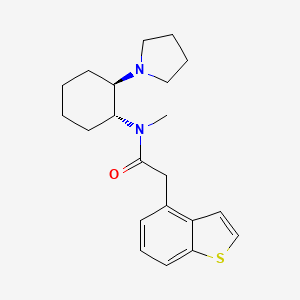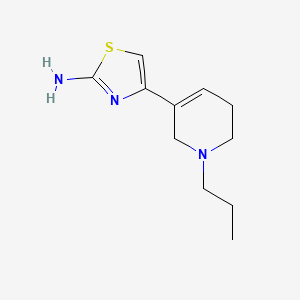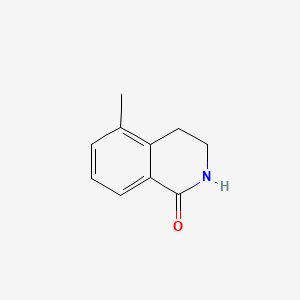
NH-bis(PEG1-OH)
Vue d'ensemble
Description
NH-bis(PEG1-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls, etc . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
NH-bis(PEG1-OH) can be used to conjugate with carboxylic acid in the presence of HATU or EDC . It is also used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of NH-bis(PEG1-OH) is C8H19NO4 . It has a molecular weight of 193.2 g/mol .Chemical Reactions Analysis
The amino group in NH-bis(PEG1-OH) is reactive with carboxylic acids, activated NHS ester, carbonyls, etc . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
NH-bis(PEG1-OH) has a molecular weight of 193.2 g/mol . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .Applications De Recherche Scientifique
Conjugation with Carboxylic Acid
NH-bis(PEG1-OH) can be used to conjugate with carboxylic acid in the presence of HATU or EDC . This application is significant in the field of bioconjugation, where it can be used to link two molecules together for various research purposes .
Reactivity with Amino Group
NH-Bis(PEG1-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls, etc . This reactivity allows for a wide range of applications in bioconjugation and drug delivery .
Further Derivatization
The hydroxy groups in NH-Bis(PEG1-OH) enable further derivatization or replacement with other reactive functional groups . This makes it a versatile tool in the synthesis of complex molecules for research purposes .
Synthesis of PROTACs
NH-bis(PEG2-propargyl) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Non-cleavable Linker for Bio-conjugation
NH-bis(PEG2-acid) HCl salt is a non-cleavable linker for bio-conjugation that contains a COOH/Carboxylic Acid group and a group linked through a linear PEG chain . This application is particularly useful in the development of antibody-drug conjugates (ADCs) for targeted drug delivery .
Drug Delivery Applications
NH-bis-PEG2 is used in the synthesis of antibody-drug conjugates (ADCs) for drug delivery . The PEG linker increases the solubility and stability of the ADC, improving its pharmacokinetic properties .
Mécanisme D'action
Target of Action
NH-bis(PEG1-OH), also known as NH-bis-PEG2, is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls . These targets play a crucial role in various biochemical reactions, serving as reactive sites for the amino group of NH-bis(PEG1-OH).
Mode of Action
The amino group in NH-bis(PEG1-OH) is reactive with its primary targets, forming covalent bonds with carboxylic acids, activated NHS esters, and carbonyls . This interaction results in the formation of new compounds, enabling further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
Given its reactivity with carboxylic acids, activated nhs esters, and carbonyls, it can be inferred that nh-bis(peg1-oh) may influence a variety of biochemical reactions involving these functional groups .
Pharmacokinetics
The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Result of Action
Its ability to react with various functional groups and form new compounds suggests that it may have significant effects at the molecular level .
Action Environment
The action of NH-bis(PEG1-OH) can be influenced by various environmental factors. For instance, its reactivity with carboxylic acids, activated NHS esters, and carbonyls may vary depending on the pH, temperature, and concentration of these functional groups . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at -20°C .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethylamino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c10-3-7-12-5-1-9-2-6-13-8-4-11/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYJVTFKENYYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37099-91-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37099-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301156253 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NH-bis(PEG1-OH) | |
CAS RN |
37099-91-5, 54384-47-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B1678585.png)
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine](/img/structure/B1678591.png)





![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)
![1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1678601.png)
